2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a bromobenzoyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Bromobenzoylation: The piperazine intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromobenzoyl-piperazine derivative.
Pyrimidine Coupling: The final step involves coupling the bromobenzoyl-piperazine derivative with a pyrimidine precursor under conditions that may include the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromobenzoyl group may enhance binding affinity through halogen bonding, while the pyrimidine core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Uniqueness
The unique combination of the bromobenzoyl group and the pyrimidine core in 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine provides distinct chemical properties, such as enhanced binding affinity and specificity for certain biological targets, which may not be present in similar compounds.
Properties
Molecular Formula |
C22H22BrN5O |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3-bromophenyl)methanone |
InChI |
InChI=1S/C22H22BrN5O/c1-16-14-20(25-19-8-3-2-4-9-19)26-22(24-16)28-12-10-27(11-13-28)21(29)17-6-5-7-18(23)15-17/h2-9,14-15H,10-13H2,1H3,(H,24,25,26) |
InChI Key |
HRXYKIAJUHEKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
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